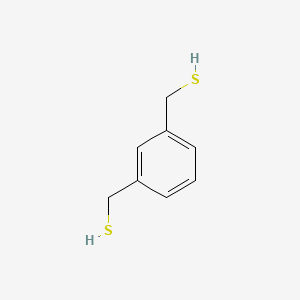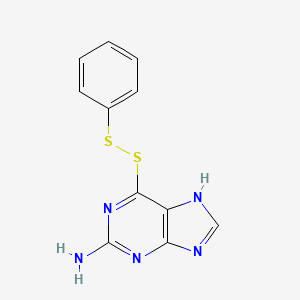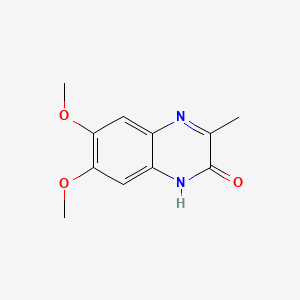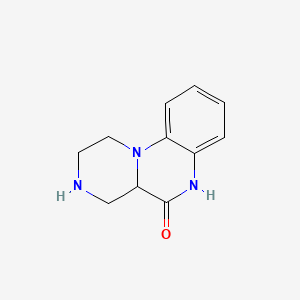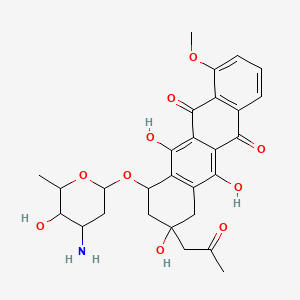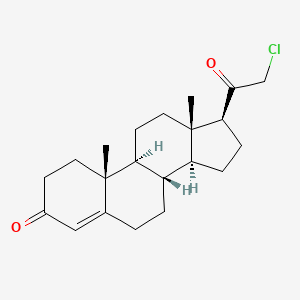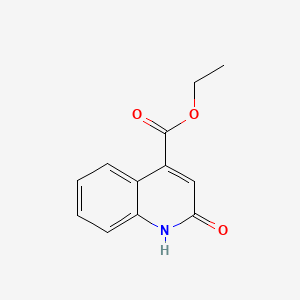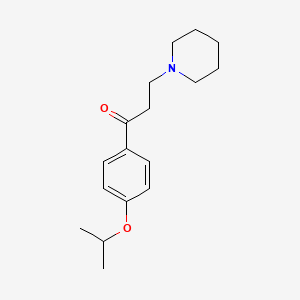
3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone is an aromatic ketone.
Aplicaciones Científicas De Investigación
Crystal Polymorphism of Local Anaesthetic Drugs :
- Falicaine hydrochloride (a homologous drug to 3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone) has been characterized using various analytical methods, including thermal analysis, vibrational spectroscopy, and solid-state NMR. This research contributes to understanding the thermodynamic stability and crystalline forms of such compounds (Schmidt, 2005).
Neuroleptic Pharmacophore Studies :
- Investigations into neuroleptic activity have identified the phenyl-4-piperidinylmethanone moiety as a neuroleptic pharmacophore. This suggests potential applications in the development of neuroleptic agents, an important class of drugs used in psychiatry (Boswell et al., 1978).
Mannich Base Derivatives and DNA Interaction :
- Mannich base derivatives containing aromatic/heteroaromatic propanone structures have been synthesized and their interaction with double-stranded DNA has been studied. Such compounds could have implications in the development of DNA-targeted therapeutic agents (Istanbullu et al., 2017).
Anticancer Potential of Piperidinyl-1,3,4-Oxadiazole Hybrids :
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. This research contributes to the development of new potential therapeutic agents in oncology (Rehman et al., 2018).
Development of Acetylcholinesterase Inhibitors :
- Compounds designed as acetylcholinesterase inhibitors, based on the structure of 3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone, have shown potential in treating cognitive impairments caused by chronic cerebral ischemia (Xu et al., 2002).
Propiedades
Nombre del producto |
3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone |
|---|---|
Fórmula molecular |
C17H25NO2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
3-piperidin-1-yl-1-(4-propan-2-yloxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H25NO2/c1-14(2)20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18/h6-9,14H,3-5,10-13H2,1-2H3 |
Clave InChI |
ZHTPWMDZZZQREU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester](/img/structure/B1202218.png)
![3-[[[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl-(2-hydroxyethyl)amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1202219.png)
![1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole](/img/structure/B1202220.png)

![4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B1202224.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate](/img/structure/B1202228.png)
